molecular formula C9H18N2O3 B12504104 Isoleucylalanine

Isoleucylalanine

Cat. No.: B12504104
M. Wt: 202.25 g/mol
InChI Key: RCFDOSNHHZGBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoleucylalanine is a dipeptide composed of the amino acids isoleucine and alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoleucylalanine typically involves the coupling of isoleucine and alanine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions: Isoleucylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Isoleucylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isoleucylalanine involves its interaction with specific molecular targets and pathways within biological systems. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule, influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context in which this compound is used .

Comparison with Similar Compounds

Uniqueness: Isoleucylalanine is unique due to its specific combination of isoleucine and alanine, which imparts distinct structural and functional properties

Properties

IUPAC Name

2-[(2-amino-3-methylpentanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDOSNHHZGBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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